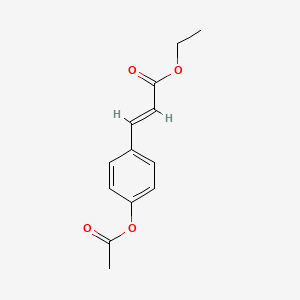
Ethyl 3-(4-acetoxyphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethyl ester group attached to an acrylic acid moiety, which is further substituted with a p-acetoxyphenyl group. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester typically involves the esterification of 3-(p-Acetoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.
Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mecanismo De Acción
The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the p-acetoxyphenyl group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylic acid moiety.
Ethyl acetate: A simpler ester with no aromatic substitution.
Uniqueness
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is unique due to the presence of the p-acetoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
25743-64-0 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+ |
Clave InChI |
IFUFLGMRDPXNFA-RMKNXTFCSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
SMILES canónico |
CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


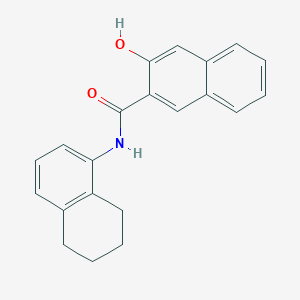
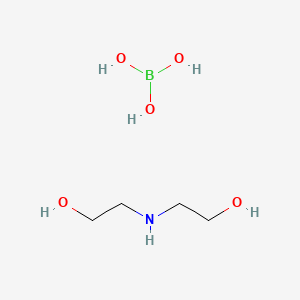
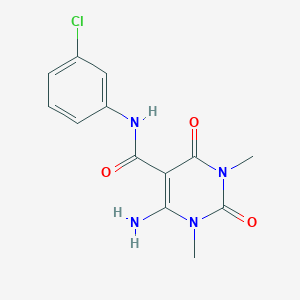
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
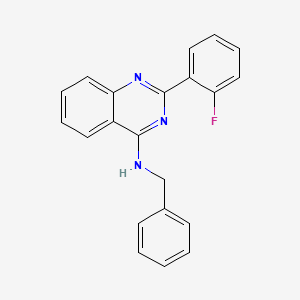

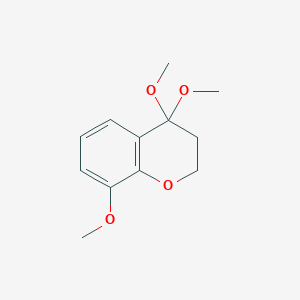
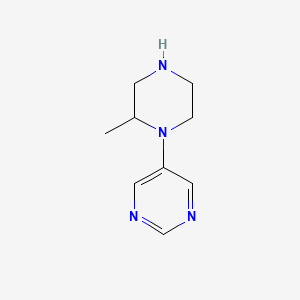
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
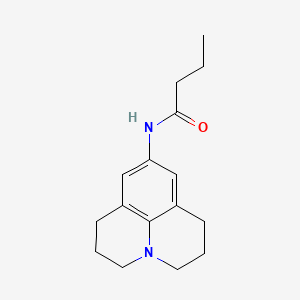
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
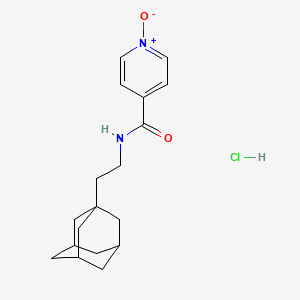
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
